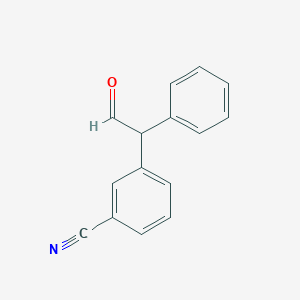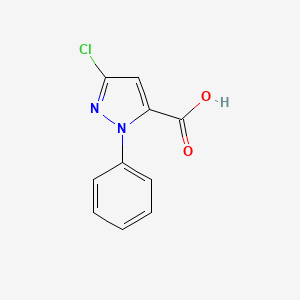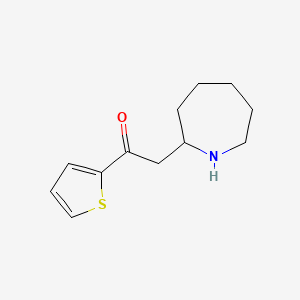
2-(4-Chloro-2-fluorophenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cloruro de 2-(4-cloro-2-fluorofenil)propan-2-amina es un compuesto químico con la fórmula molecular C9H12Cl2FN. Es conocido por sus aplicaciones en varios campos de la investigación científica, incluyendo química, biología y medicina. El compuesto se caracteriza por la presencia de un sustituyente cloro y flúor en el anillo fenilo, lo que le confiere propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Cloruro de 2-(4-cloro-2-fluorofenil)propan-2-amina típicamente implica la reacción de 4-cloro-2-fluoroacetofenona con isopropilamina. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. La mezcla de reacción se trata entonces con ácido clorhídrico para obtener la sal clorhídrica del compuesto.
Métodos de producción industrial
La producción industrial de Cloruro de 2-(4-cloro-2-fluorofenil)propan-2-amina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica entonces mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Cloruro de 2-(4-cloro-2-fluorofenil)propan-2-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas o alcoholes.
Sustitución: Los grupos cloro y flúor en el anillo fenilo pueden ser sustituidos por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica suelen implicar reactivos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Cloruro de 2-(4-cloro-2-fluorofenil)propan-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles efectos sobre los sistemas biológicos y sus interacciones con las biomoléculas.
Medicina: Se está investigando su posible aplicación terapéutica, incluyendo su uso como precursor para el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Cloruro de 2-(4-cloro-2-fluorofenil)propan-2-amina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de 2-(2-cloro-4-fluorofenil)propan-2-amina
- Cloruro de 2-(4-fluorofenil)propan-2-amina
- Cloruro de 2-(2,4-diclorofenil)propan-2-amina
Singularidad
Cloruro de 2-(4-cloro-2-fluorofenil)propan-2-amina es único debido a la posición específica de los grupos cloro y flúor en el anillo fenilo. Esta configuración confiere propiedades químicas distintas, lo que lo hace valioso para aplicaciones de investigación específicas. La presencia de ambos sustituyentes cloro y flúor puede influir en la reactividad del compuesto y las interacciones con otras moléculas, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C9H12Cl2FN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
2-(4-chloro-2-fluorophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClFN.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H |
Clave InChI |
PQSVAHMORUQHCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=C(C=C1)Cl)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)








![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)
